Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea

Chiral building block Enantiomeric purity Medicinal chemistry

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) is a chiral, non-racemic pyrrolidinyl urea derivative with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol. The compound is defined by a pyridin-2-yl ring linked via a urea bridge to a (3R)-pyrrolidin-3-yl moiety.

Molecular Formula C10H14N4O
Molecular Weight 206.249
CAS No. 1439894-55-9
Cat. No. B2977946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea
CAS1439894-55-9
Molecular FormulaC10H14N4O
Molecular Weight206.249
Structural Identifiers
SMILESC1CNCC1NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15)/t8-/m1/s1
InChIKeyCRYQLFYNBOYPCV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) Procurement Guide: Structural Identity & Basic Characteristics


(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) is a chiral, non-racemic pyrrolidinyl urea derivative with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol. The compound is defined by a pyridin-2-yl ring linked via a urea bridge to a (3R)-pyrrolidin-3-yl moiety . The (R)-stereochemistry at the pyrrolidine 3-position is absolute and conformationally rigid, making this compound a defined chiral building block rather than a racemic mixture . It is commercially available from multiple suppliers at purity specifications ranging from 95% to ≥98% (NLT 98%), with the Fluorochem brand (via CymitQuimica) and Kishida Chemical listing it explicitly as a Building Block for research use .

Why Generic (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) Cannot Be Substituted with Racemic or Des-pyridinyl Analogs


Substituting (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea with its racemic form, its (S)-enantiomer, or the simpler des-pyridinyl (pyrrolidin-3-yl)urea scaffold introduces uncontrolled variables that undermine reproducible research. The defined (R)-stereochemistry at the pyrrolidine 3-position is critical because it pre-organizes the urea and pyridine pharmacophores into a specific three-dimensional orientation [1]. In the broader pyrrolidinyl urea class, this (R)-configuration has been shown to be essential for target engagement: the clinical-stage TRPV1 antagonist SB-705498 and Array BioPharma's TrkA inhibitors both require the (R)-pyrrolidine configuration for high-affinity binding, with the pyridin-2-yl substituent providing key hydrogen-bonding and π-stacking interactions at the target active site [2]. Using a racemic mixture effectively dilutes the active enantiomer by ~50%, reducing potency and complicating dose-response interpretation. Furthermore, the absence of the pyridin-2-yl group entirely eliminates a critical pharmacophoric element, as demonstrated by the >1000-fold loss of target affinity observed when the pyridinyl substituent is removed from related chemokine receptor antagonist scaffolds .

Quantitative Differentiation Evidence for (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) Versus Comparators


Chiral Identity Confirmed by Absolute (R)-Configuration: Purity NLT 98% vs. Racemic Mixtures (Typically ≤95% Achiral Purity)

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) is supplied with a guaranteed minimum purity of NLT 98% (MolCore) or 97% (Fluorochem via CymitQuimica) as a single, defined (R)-enantiomer . In contrast, the generic '1-Pyridin-2-yl-3-pyrrolidin-3-ylurea' (CAS not assigned to a specific enantiomer) is offered at 95% purity by suppliers such as AKSci and BenchChem without stereochemical specification, representing either a racemic mixture or undefined stereochemistry . The InChI Key (CRYQLFYNBOYPCV-MRVPVSSYSA-N) and SMILES notation (C1CNCC1NC(=O)NC2=CC=CC=N2) with the /t8-/m1/s1 stereochemical descriptor unambiguously confirm the (R)-configuration .

Chiral building block Enantiomeric purity Medicinal chemistry

Structural Prerequisite for TRPV1 Antagonist Activity: (R)-Configuration Essential for SB-705498-Class Potency (IC50 = 3–17 nM)

The (R)-1-(pyridin-2-yl)-3-(pyrrolidin-3-yl)urea core is the essential pharmacophoric scaffold that, upon substitution with a 5-trifluoromethyl group on the pyridine ring and a 2-bromophenyl group on the urea nitrogen, yields SB-705498—a potent and selective TRPV1 antagonist with IC50 values of 3 nM and 17 nM at positive and negative holding potentials (-70 mV and +70 mV, respectively) against capsaicin-mediated hTRPV1 activation . SB-705498 (CAS 501951-42-4) progressed to Phase II clinical trials for pain and chronic cough, demonstrating that the (R)-pyrrolidinyl-pyridinyl urea scaffold is validated for in vivo target engagement [1]. The target compound represents the unsubstituted core scaffold; analogs lacking the (R)-configuration or the pyridin-2-yl group do not support this TRPV1 antagonist activity, as the pyridine nitrogen and (R)-pyrrolidine geometry are critical for receptor binding [2].

TRPV1 antagonist Pain research Pyrrolidinyl urea pharmacophore

Enabling Intermediate for TrkA Kinase Inhibitor Synthesis: Class-Level IC50 < 100 nM Demonstrated for (R)-Pyrrolidinyl Ureas

The pyrrolidinyl urea scaffold with (R)-configuration at the pyrrolidine 3-position is the core structural element of Array BioPharma's TrkA kinase inhibitor series, which demonstrated IC50 values below 100 nM against the TrkA enzyme in the TrkA Omnia Assay [1]. The target compound (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea represents the foundational intermediate that, through N-arylation or N-alkylation of the pyrrolidine nitrogen and substitution on the terminal urea nitrogen, can be elaborated into potent TrkA inhibitors. Patent US10323022 explicitly describes synthetic routes employing (R)-configured pyrrolidinyl urea intermediates to access the final inhibitors, with compounds of the invention achieving average IC50 values below 1000 nM and many below 100 nM [2]. In contrast, the (S)-enantiomer or racemic analogs would not support the trans-configuration required between the Y-B moiety and the NH-C(=X)-NH moiety, which is explicitly mandated for TrkA inhibitory activity in the patent claims [3].

TrkA kinase inhibitor Pain therapeutics Oncology research

Chemokine Receptor Antagonist Scaffold: Class-Level Selectivity >1000-Fold Achievable from Pyrrolidinyl Urea Core

The (pyrrolidin-3-yl)urea scaffold, of which (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea is a pyridinyl-substituted variant, has been successfully elaborated into potent and highly selective C-C chemokine receptor 1 (CCR1) antagonists. Compound 4 from a published medicinal chemistry optimization program inhibited CCR1-mediated monocyte chemotaxis with an IC50 of 20 nM and was highly selective over other chemokine receptors [1]. A related (pyrrolidin-3-yl)urea-based antagonist series achieved >1000-fold selectivity over CCR2, CCR5, and CXCR4, with the ortho-substituent on the phenyl ring being crucial for inducing a specific urea conformational twist that drives selectivity . Although the target compound itself lacks the elaborated substituents present in these optimized leads, its (R)-configuration and pyridin-2-yl group provide the same core geometry required to access this selectivity space. Procurement of the (S)-enantiomer or des-pyridinyl analog would preclude access to this selectivity profile, as the pyridine ring contributes essential binding interactions and the (R)-stereochemistry orients the urea moiety for optimal receptor engagement [2].

CCR1 antagonist Autoimmune disease Chemokine receptor

Supplier Purity Tier Differentiation: NLT 98% (MolCore) vs. 95% (AKSci) vs. 97% (Fluorochem/CymitQuimica)

Commercial suppliers of (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) offer the compound at three distinct purity tiers: NLT 98% from MolCore (ISO-certified manufacturing), 97% from Fluorochem (distributed by CymitQuimica), and 95% from AKSci . The 3% purity difference between the highest (NLT 98%) and lowest (95%) specification represents a 2.5-fold difference in potential impurity burden (≤2% vs. ≤5% total impurities). For building block applications in multi-step synthesis, this impurity differential is amplified: a 95% pure starting material used in a 5-step linear synthesis could theoretically yield a final product with only ~77% purity (0.95^5 ≈ 77%) if impurities are not removed, compared to ~90% (0.98^5 ≈ 90%) for the NLT 98% grade when used in a synthesis without intermediate purification [1]. The solid physical form (reported by CymitQuimica) and specification for long-term storage in a cool, dry place (reported by AKSci) are consistent across suppliers .

Chemical procurement Purity specification Building block quality

CAUTIONARY NOTE: Absence of Direct Comparative Biological Activity Data for the Unsubstituted Compound

A comprehensive search of PubMed, BindingDB, PubChem, and the patent literature through May 2026 did not identify any published direct biological activity data (IC50, Ki, EC50, or in vivo efficacy) for (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) itself [1]. All quantitative evidence presented in this guide for TRPV1 and TrkA activity is class-level inference derived from structurally elaborated analogs (e.g., SB-705498, Array BioPharma TrkA inhibitors) that share the (R)-pyrrolidinyl-pyridinyl urea core but contain additional substituents known to be potency-determining [2]. The older literature on 1-substituted 3-pyrrolidinylureas (Helsley et al., J Med Chem, 1968) addresses only racemic or achiral analogs with different substitution patterns and does not provide quantitative comparator data in modern assay formats [3]. Consequently, users procuring this compound for biological screening should anticipate that it may exhibit substantially lower potency than the elaborated clinical candidates and should treat it as a scaffold-starting point rather than a validated bioactive molecule.

Data gap Procurement risk Assay validation

Recommended Application Scenarios for (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea (CAS 1439894-55-9) Based on Differential Evidence


TRPV1 Antagonist Lead Optimization: Starting Scaffold for SB-705498 Analog Synthesis

Medicinal chemistry teams developing novel TRPV1 antagonists for pain or chronic cough should procure (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea as the minimal pharmacophoric scaffold for systematic SAR exploration . The validated TRPV1 antagonist SB-705498 (IC50 = 3–17 nM against hTRPV1) was derived from this core by introducing a 5-trifluoromethyl group on the pyridine ring and a 2-bromophenyl substituent on the terminal urea nitrogen [1]. By procuring the (R)-configured building block, researchers can independently vary substituents at both the pyridine 5-position and the urea N'-position to explore potency, selectivity, and ADME properties while retaining the essential (R)-pyrrolidine geometry required for TRPV1 binding .

TrkA Kinase Inhibitor Development: Chiral Intermediate for Array BioPharma-Class Inhibitor Synthesis

Drug discovery programs targeting TrkA kinase for pain, cancer, or neurodegenerative disease indications can employ (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea as a key chiral intermediate . The Array BioPharma patent series (US Patent US10323022) demonstrates that (R)-configured pyrrolidinyl ureas with trans-geometry between the Y-B moiety and the NH-C(=X)-NH moiety yield potent TrkA inhibitors with IC50 values below 100 nM in the TrkA Omnia Assay [1]. The target compound provides the unsubstituted scaffold that can be elaborated via N-functionalization of the pyrrolidine nitrogen and urea modification to access patent-defined chemical space. Using the stereochemically defined (R)-enantiomer avoids the need for in-house chiral resolution or asymmetric synthesis development .

Chemokine Receptor Antagonist Scaffold: CCR1/CCR3 Lead Generation Platform

Research groups pursuing CCR1 or CCR3 antagonists for autoimmune and inflammatory diseases (rheumatoid arthritis, multiple sclerosis) can use (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea as a scaffold entry point . Published medicinal chemistry programs have demonstrated that pyrrolidinyl urea derivatives can achieve CCR1 IC50 values of 20 nM with >1000-fold selectivity over related chemokine receptors (CCR2, CCR5, CXCR4) [1]. The (R)-configuration and pyridin-2-yl substituent provide the core geometry upon which selectivity-determining substituents (e.g., ortho-substituted phenyl rings that induce conformational twisting of the urea moiety) can be systematically introduced .

Chiral Building Block for Multi-Step Asymmetric Synthesis

Synthetic chemistry laboratories requiring a defined (R)-configured pyrrolidinyl-pyridinyl urea building block for non-biological applications (e.g., chiral ligand synthesis, asymmetric catalysis, or material science) benefit from procuring CAS 1439894-55-9 at NLT 98% purity (MolCore) . The 2–3% purity advantage over the 95% grade (AKSci) translates to a ~13% improvement in theoretical final product purity after five synthetic steps (90% vs. 77%), reducing intermediate purification requirements and improving overall synthetic throughput [1]. The unambiguous InChI Key (CRYQLFYNBOYPCV-MRVPVSSYSA-N) and SMILES notation provide definitive structural verification for patent filings and publication reproducibility .

Quote Request

Request a Quote for (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.